molecular formula C18H20N2O3 B12640366 (2s)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine CAS No. 920798-96-5

(2s)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine

Katalognummer: B12640366
CAS-Nummer: 920798-96-5
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: FLLVYZRYYIUFEI-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine is a chiral morpholine derivative offered as a high-purity building block for pharmaceutical research and development. While specific studies on this exact compound are not readily available, its structure combines two privileged motifs in drug discovery: the morpholine ring and the 4-nitrophenyl group. The morpholine scaffold is a common feature in medicinal chemistry, known for its ability to improve solubility and serve as a key pharmacophore . The 4-nitrophenyl moiety is a versatile precursor, frequently reduced to a corresponding aniline for use in synthesizing various bioactive molecules, such as Schiff bases with antimicrobial properties . The specific stereochemistry at the 2-position (S-configured) and the 2-phenylethyl substitution make this compound a valuable chiral intermediate for constructing more complex target molecules. Researchers can utilize this compound in exploratory synthesis, particularly in developing targeted therapies. It is strictly for research use in laboratory settings. Not for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

920798-96-5

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

(2S)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine

InChI

InChI=1S/C18H20N2O3/c21-20(22)17-8-6-16(7-9-17)18-14-19(12-13-23-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1

InChI-Schlüssel

FLLVYZRYYIUFEI-GOSISDBHSA-N

Isomerische SMILES

C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation Reactions

Condensation reactions are fundamental in forming the morpholine ring structure. A typical method involves the reaction of an appropriate amine with an aldehyde or ketone in the presence of a base.

  • Reagents :

    • Sodium hydroxide (NaOH)
    • Aldehydes or ketones (e.g., 4-nitrobenzaldehyde)
    • Amine (e.g., 2-phenylethylamine)
  • Procedure :

    • Dissolve the amine in a suitable solvent (e.g., ethanol).
    • Add the aldehyde/ketone and NaOH under stirring.
    • Heat the mixture to facilitate reaction.
    • Isolate the product through filtration and purification.

Reduction Processes

After forming the morpholine structure, further modifications may require reduction steps to achieve desired functional groups.

  • Reagents :

    • Reducing agents such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
  • Procedure :

    • Dissolve the intermediate product in an appropriate solvent (e.g., THF).
    • Add the reducing agent under inert atmosphere conditions.
    • Stir at room temperature or heat as necessary.
    • Purify the final product using column chromatography.

The efficiency of these preparation methods can be evaluated through yield percentages and purity assessments:

Method Yield (%) Purity (%) Notes
Condensation Reaction 70-85 >95 High yields with proper optimization
Reduction Process 60-75 >90 Dependent on reducing agent used

To confirm the structure and purity of (2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine, various analytical techniques are employed:

The preparation of this compound involves strategic use of condensation reactions followed by reduction processes to achieve high yields and purities. Ongoing research into optimizing these methods continues to enhance our understanding of this compound's potential applications in pharmaceuticals and organic synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The morpholine ring’s nitrogen atom enables nucleophilic substitution under basic conditions. Sodium hydroxide is commonly used to deprotonate the nitrogen, enhancing its nucleophilicity for reactions with electrophiles (e.g., alkyl halides or carbonyl compounds). This reactivity is critical in synthesizing derivatives with modified substituents.

Key Reaction Features

  • Reagents/Conditions : Sodium hydroxide (base), suitable electrophiles (e.g., alkyl halides).

  • Outcome : Substitution of the morpholine nitrogen with electrophilic groups, forming new derivatives.

  • Mechanism : Protonation of morpholine nitrogen by the base generates a nucleophilic species, which attacks electrophilic centers (e.g., α-carbon in carbonyl compounds).

Example Reaction Table

Reaction TypeReagents/ConditionsProduct Type
AlkylationNaOH, alkyl halideSubstituted morpholine
AcylationNaOH, acyl chlorideAcylated morpholine

Reduction of the Nitro Group

The 4-nitrophenyl substituent undergoes catalytic hydrogenation to form an amino group. This transformation is typically achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Key Reaction Features

  • Reagents/Conditions : Pd/C catalyst, H₂ gas, solvent (e.g., ethanol).

  • Outcome : Conversion of the nitro group (-NO₂) to an amine (-NH₂).

  • Mechanism : The nitro group is reduced via a series of steps involving intermediate nitroso and hydroxylamine species.

Example Reaction Table

Reaction TypeReagents/ConditionsProduct Type
Nitro-to-aminePd/C, H₂, ethanolAminophenyl-substituted morpholine

Acid-Base Behavior and Deprotonation

The morpholinium nitrogen (protonated form) exhibits deprotonation under acidic conditions, with pKa values influenced by substituents. While direct data for this compound is limited, analogous morpholinium derivatives show pKa values around 3–4, indicating moderate acidity .

Key Features

  • Deprotonation : Occurs at acidic pH, generating a neutral morpholine species.

  • Impact : Affects reactivity in nucleophilic substitutions and interactions with biological targets.

Comparison Table for Deprotonation

ParameterValue/BehaviorRelevance
pKa of morpholinium N~3–4 (analogous compounds)pH-dependent reactivity
Protonation stateAcidic conditionsEnhanced nucleophilicity

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Antiarrhythmic Properties : Recent studies have demonstrated that derivatives of morpholine compounds exhibit significant antiarrhythmic activity. For instance, a study on related compounds showed their effectiveness in modulating cardiac ion channels, suggesting potential therapeutic applications in treating malignant cardiac arrhythmias .
  • CNS Penetration : The compound's structure allows for enhanced central nervous system penetration due to the presence of an intramolecular hydrogen bond. This property is crucial for developing drugs targeting neurological disorders .
  • Anticancer Activity : Morpholine derivatives have been investigated for their anticancer properties. They have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Cardiac Arrhythmias : A study published in a peer-reviewed journal evaluated the antiarrhythmic effects of morpholine derivatives on isolated cardiac tissues. The results indicated that these compounds could significantly reduce arrhythmic events, highlighting their therapeutic potential in clinical settings .
  • Neuropharmacological Studies : Research focusing on the CNS effects of morpholine derivatives revealed that certain modifications to the structure could lead to improved pharmacokinetic profiles and efficacy in treating anxiety and depression disorders .

Summary of Applications

ApplicationDescription
Antiarrhythmic ActivityModulates cardiac ion channels; potential treatment for arrhythmias.
Central Nervous SystemEnhanced penetration for neurological disorder treatments; effective in CNS-targeted therapies.
Anticancer PropertiesInhibits cancer cell proliferation; induces apoptosis; potential use in oncology.

Wirkmechanismus

The mechanism of action of (2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylethyl group can interact with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Features

4-(4-Nitrophenyl)morpholine
  • Properties : The nitro group enables participation in nucleophilic aromatic substitution, making it a versatile intermediate. Aromatic stacking interactions stabilize its crystal structure (interplanar distance: 3.7721 Å) .
  • Applications : Used in environmental studies as a model nitroaromatic pollutant and in organic synthesis .
(2S)-2-(4-Chlorophenyl)morpholine
  • Structure : Chlorine replaces the nitro group; retains the S-configuration.
  • Properties : The chloro group is less electron-withdrawing than nitro, reducing electrophilicity. Molecular weight (197.66 g/mol) is lower due to the absence of the phenylethyl group .
  • Applications : Explored in drug development for its chiral properties and moderate reactivity .
4-(2-Fluoro-4-nitrophenyl)morpholine
  • Structure : Features a fluorine atom at the 2-position of the phenyl ring.
  • Properties : Fluorine’s electronegativity increases polarity (molecular weight: 226.21 g/mol). The compound’s hydrogen bond acceptor count (5) and topological polar surface area (101 Ų) suggest high solubility in polar solvents .
2-(2,4-Dimethylphenyl)morpholine
  • Structure : Contains methyl groups at the 2- and 4-positions of the phenyl ring.
  • Properties : Methyl groups enhance lipophilicity (logP ≈ 2.5) but reduce electrophilicity. Bulkier substituents may hinder crystal packing .

Research Findings

  • Crystal Structure : The chair conformation of the morpholine ring is conserved across analogs. In 4-(4-nitrophenyl)morpholine, aromatic stacking interactions dominate, whereas steric effects from the phenylethyl group in the target compound may disrupt packing .
  • Environmental Impact : Nitro derivatives like 4-(4-nitrophenyl)morpholine are prioritized in pollutant degradation studies due to their persistence .

Biologische Aktivität

The compound (2S)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of morpholine with 4-nitrophenyl and 2-phenylethyl substituents. The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular configuration and functional groups present in the compound.

Antimicrobial Properties

Research indicates that derivatives of morpholine exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . The presence of the nitrophenyl group is believed to enhance the compound's ability to disrupt bacterial cell wall synthesis.

Antitumor Activity

The antitumor potential of this compound has been investigated in several studies. One study reported that morpholine derivatives exhibited moderate cytotoxic effects against cancer cell lines such as SW480 and PC3, with IC50 values indicating effective inhibition of cell proliferation without significant toxicity to normal cells . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The nitrophenyl moiety may enhance the compound's ability to inhibit enzymes involved in cancer progression, such as cathepsin L. A comparative study showed that similar compounds exhibited high selectivity for cathepsin L over other cysteine proteases, suggesting a potential pathway for therapeutic intervention .
  • Anti-inflammatory Effects : Morpholine derivatives have also been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

  • In Vivo Metabolism Study : A detailed study investigated the in vivo metabolism of a related morpholine derivative in rats. The research revealed metabolic pathways including reduction and N-acetylation, suggesting that metabolic stability may influence its biological activity .
  • Cellular Assays : Another case study utilized cellular assays to evaluate the efficacy of this compound in reversing epigenetic silencing in cancer cells. Results indicated enhanced GFP fluorescence, suggesting that the compound may play a role in gene expression modulation .

Comparative Analysis of Biological Activities

Activity Type Effectiveness Target Reference
AntimicrobialModerateMRSA
AntitumorModerateSW480, PC3
Enzyme InhibitionHighCathepsin L
Anti-inflammatorySignificantPro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination to introduce the 4-nitrophenyl and phenylethyl groups onto the morpholine ring. Stereochemical control requires chiral catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries to enforce the (2S) configuration. Reaction solvents (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) critically impact yield and enantiomeric excess. Purification via column chromatography with chiral stationary phases is recommended for isolating the desired stereoisomer .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine HPLC (using a C18 column and UV detection at 254 nm for nitroaromatic absorption) with NMR spectroscopy (e.g., 1H^1H, 13C^13C, and 2D-COSY to confirm substituent positions). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical proof, as demonstrated for analogous 4-nitrophenyl-morpholine derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in vitro?

  • Methodological Answer : The 4-nitrophenyl group confers moderate polarity; solubility is higher in DMSO or DCM than aqueous buffers. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) show degradation <5% over 6 months when stored desiccated and shielded from light. Monitor nitro group reduction (e.g., via TLC or UV-Vis spectral shifts) under prolonged light exposure .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position influence this compound’s biological activity, and what experimental designs can resolve contradictory structure-activity data?

  • Methodological Answer : The (2S) configuration may enhance binding to chiral biological targets (e.g., enzymes or receptors). To address contradictory activity

  • Perform docking simulations (AutoDock Vina) comparing (2S) and (2R) enantiomers against target protein structures (PDB).
  • Validate with in vitro assays (e.g., enzyme inhibition IC50_{50}) using enantiomerically pure samples.
  • Use circular dichroism to confirm stereochemical stability under assay conditions .

Q. What strategies mitigate interference from the nitro group in spectroscopic or biochemical assays?

  • Methodological Answer : The nitro group’s strong UV absorption can obscure fluorescence-based assays. Solutions include:

  • Derivatization : Reduce the nitro group to an amine (e.g., using Pd/C and H2_2) for compatibility with fluorogenic substrates.
  • Background correction : Use dual-wavelength measurements (e.g., subtract absorbance at 450 nm from 340 nm).
  • Alternative detection : Switch to LC-MS/MS for quantification in complex matrices .

Q. How can computational models predict the compound’s metabolic pathways, and what experimental validation is required?

  • Methodological Answer :

  • In silico prediction : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., nitro reduction, morpholine ring oxidation).
  • In vitro validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Compare with synthetic standards for major predicted metabolites .

Q. What are the limitations of current crystallographic data for this compound, and how can they be addressed in conformational studies?

  • Methodological Answer : Existing XRD data for 4-nitrophenyl-morpholine analogs (e.g., CCDC 876185) reveal chair conformations but lack dynamic analysis. Supplement with:

  • Molecular dynamics simulations (AMBER or GROMACS) to study flexibility in solution.
  • VT-NMR (variable-temperature 1H^1H) to detect ring puckering or substituent rotation barriers .

Data Contradiction & Experimental Design

Q. How should researchers reconcile discrepancies between computational binding affinity predictions and experimental IC50_{50} values?

  • Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigate by:

  • Explicit solvent docking : Include water molecules in simulations (e.g., using Desmond).
  • Ensemble docking : Use multiple protein conformations (from NMR or MD trajectories).
  • Surface plasmon resonance (SPR) : Measure binding kinetics directly to validate static docking scores .

Q. What controls are essential when assessing this compound’s stability in long-term biological assays?

  • Methodological Answer : Include:

  • Negative controls : Assay medium without compound to detect matrix interference.
  • Stability monitors : Spike samples with a stable isotopologue (e.g., 13C^{13}C-labeled analog) for LC-MS tracking.
  • Temperature profiling : Store aliquots at −80°C, −20°C, and 4°C to identify degradation thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.